![molecular formula C21H25N5O3 B2555553 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 1002432-16-7](/img/structure/B2555553.png)
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide
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Description
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H25N5O3 and its molecular weight is 395.463. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Activity
Synthetic Pathways and Pharmacological Potential : Research on related heterocyclic compounds, such as pyrazolopyrimidines and pyrazolo[1,5-a]pyrimidines, has demonstrated a variety of synthetic routes for creating novel derivatives with potential pharmacological activities. For example, studies have explored the synthesis of novel inhibitors and radioligands targeting specific proteins or receptors, indicating the utility of these compounds in medicinal chemistry and drug development (Latli et al., 2015), (Dollé et al., 2008).
Antimicrobial and Anti-Inflammatory Properties : Some derivatives have been evaluated for their antimicrobial and anti-inflammatory properties, showcasing the potential of these compounds in addressing bacterial infections and inflammatory conditions. This suggests a wide scope for researching similar compounds in the quest for new therapeutic agents (Mohamed & El-Sayed, 2019), (Abu‐Hashem et al., 2020).
Chemical Synthesis and Structural Analysis
Advanced Synthetic Techniques : Innovative synthetic methods have been developed for constructing complex heterocyclic systems, highlighting the evolution of chemical synthesis techniques that could be applied to a broad range of compounds, including the one (Rahmouni et al., 2014), (Moskvina et al., 2015).
Conformational Analysis and Structural Motifs : Detailed structural analysis and conformational studies of related compounds provide insights into their molecular behavior, which is crucial for understanding their interactions with biological targets. Such analyses are foundational for the rational design of new drugs and for predicting their pharmacokinetic and pharmacodynamic properties (Prhavc et al., 1999).
properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-5-7-16-12-20(28)25(21(23-16)26-15(3)10-14(2)24-26)13-19(27)22-17-8-6-9-18(11-17)29-4/h6,8-12H,5,7,13H2,1-4H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STDXVBCHTNTZAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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